
5-(3-BOC-Aminophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-3-trifluoromethoxyphenol, 95% (5-(3-BOC-AP)-3-TFMP) is an organosilicon compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used for the synthesis of other compounds and for a variety of biochemical and physiological studies. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 5-(3-BOC-AP)-3-TFMP.
Scientific Research Applications
5-(3-BOC-AP)-3-TFMP has several scientific research applications. It can be used as a reagent in organic synthesis to synthesize other compounds, such as 3,4-dihydro-2H-pyridines, 4-amino-3-methyl-1-phenyl-1H-pyrazoles, and 2-amino-5-aryl-1,3-thiazoles. It can also be used as a catalyst in the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and anti-inflammatory agents. Additionally, it can be used as a building block in the synthesis of peptides, proteins, and other biomolecules.
Mechanism of Action
The mechanism of action of 5-(3-BOC-AP)-3-TFMP is based on its ability to form covalent bonds with other molecules. Its trifluoromethoxy group can react with nucleophiles, such as amines and carboxylic acids, to form covalent bonds. This allows it to be used as a reagent in organic synthesis to form desired products. Additionally, its bromine atom can act as a nucleophile and react with electrophiles, such as alkenes and alkynes, to form covalent bonds. This allows it to be used as a catalyst in the synthesis of biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-AP)-3-TFMP are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation, pain, and fever. Additionally, it has been reported to have an anti-inflammatory effect, as well as an antimicrobial effect against bacteria and fungi.
Advantages and Limitations for Lab Experiments
The major advantage of 5-(3-BOC-AP)-3-TFMP is its versatility, as it can be used for a variety of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain. However, it is toxic and should be handled with care. Additionally, it is not suitable for use in clinical trials, as its effects on humans have not been studied.
Future Directions
The potential future directions of 5-(3-BOC-AP)-3-TFMP include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery. Additionally, its potential use as a reagent in organic synthesis and as a catalyst in the synthesis of biologically active compounds should be further explored. Additionally, its potential use in the development of novel therapeutic agents and drug delivery systems should be investigated. Finally, its potential use in the development of new materials, such as polymers and nanomaterials, should be explored.
Synthesis Methods
The synthesis of 5-(3-BOC-AP)-3-TFMP involves a multi-step process. The first step involves the reaction of 3-bromo-2-fluoropropyl bromide with 3-aminophenol in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with trifluoromethyl phenol in the presence of a base, such as triethylamine, to form the desired 5-(3-BOC-AP)-3-TFMP. The final step involves the purification of the product by recrystallization, which yields a 95% pure product.
properties
IUPAC Name |
tert-butyl N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-17(2,3)26-16(24)22-13-6-4-5-11(7-13)12-8-14(23)10-15(9-12)25-18(19,20)21/h4-10,23H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIOCPGYWPURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


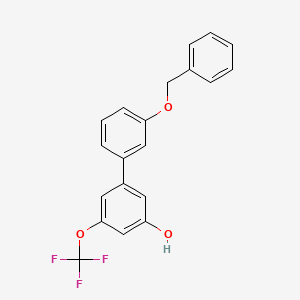
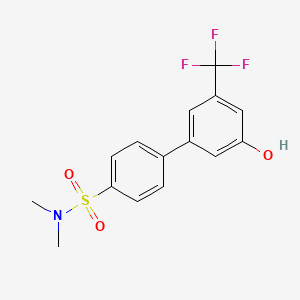
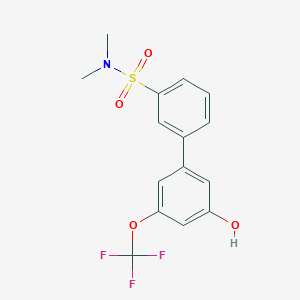
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
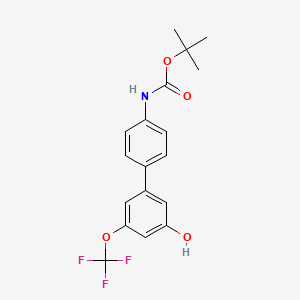



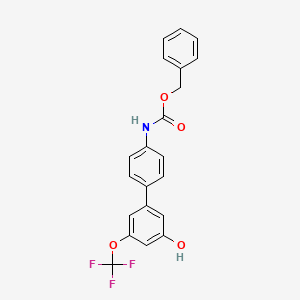
![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)

![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385126.png)